

Application Notes and Protocols: Measuring Food Intake After (Ser(Ac)3)-Ghrelin Treatment

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Compound of Interest

Compound Name: (Ser(Ac)3)-Ghrelin (mouse, rat)

Cat. No.: B15597737

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Audience: Researchers, scientists, and drug development professionals.

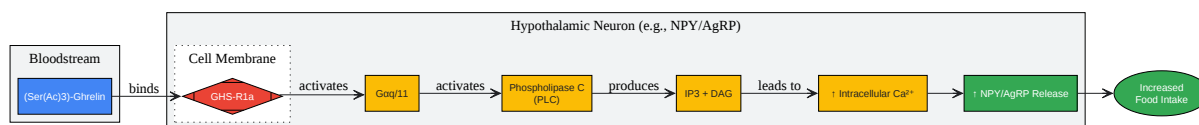
Introduction: Ghrelin is a 28-amino acid peptide hormone, primarily synthesized in the stomach, that acts as a potent orexigenic signal, stimulating appetite and food intake.[1][2] Its biological activity is uniquely dependent on a post-translational modification: the acylation (typically n-octanoylation) of the serine at the third position, referred to as (Ser(Ac)3)-Ghrelin or simply acyl-ghrelin.[3][4] This acylation is essential for ghrelin to bind to and activate its cognate receptor, the growth hormone secretagogue receptor type 1a (GHS-R1a).[3][5] The GHS-R1a is densely expressed in the hypothalamus, a critical brain region for regulating energy homeostasis.[5][6] Activation of GHS-R1a in the arcuate nucleus of the hypothalamus stimulates neuropeptide Y (NPY) and agouti-related peptide (AgRP) producing neurons, which are powerful drivers of food intake.[1][3][7]

These application notes provide detailed protocols for administering (Ser(Ac)3)-Ghrelin to rodent models and measuring the subsequent effects on food intake, along with the underlying signaling pathways and methods for data acquisition.

Mechanism of Action: (Ser(Ac)3)-Ghrelin Signaling

(Ser(Ac)3)-Ghrelin, circulating in the bloodstream, crosses the blood-brain barrier or signals via the vagus nerve to reach the hypothalamus.[5][7] Upon binding to the GHS-R1a, a G protein-coupled receptor, it initiates a signaling cascade. The canonical pathway involves coupling to Gαq/11 proteins, which activates Phospholipase C (PLC).[8] PLC then catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular

calcium levels and the activation of Protein Kinase C (PKC).[8] This signaling cascade within hypothalamic neurons, particularly NPY/AgRP neurons, ultimately promotes the release of these orexigenic neuropeptides, leading to increased appetite and food-seeking behavior.[1][7]

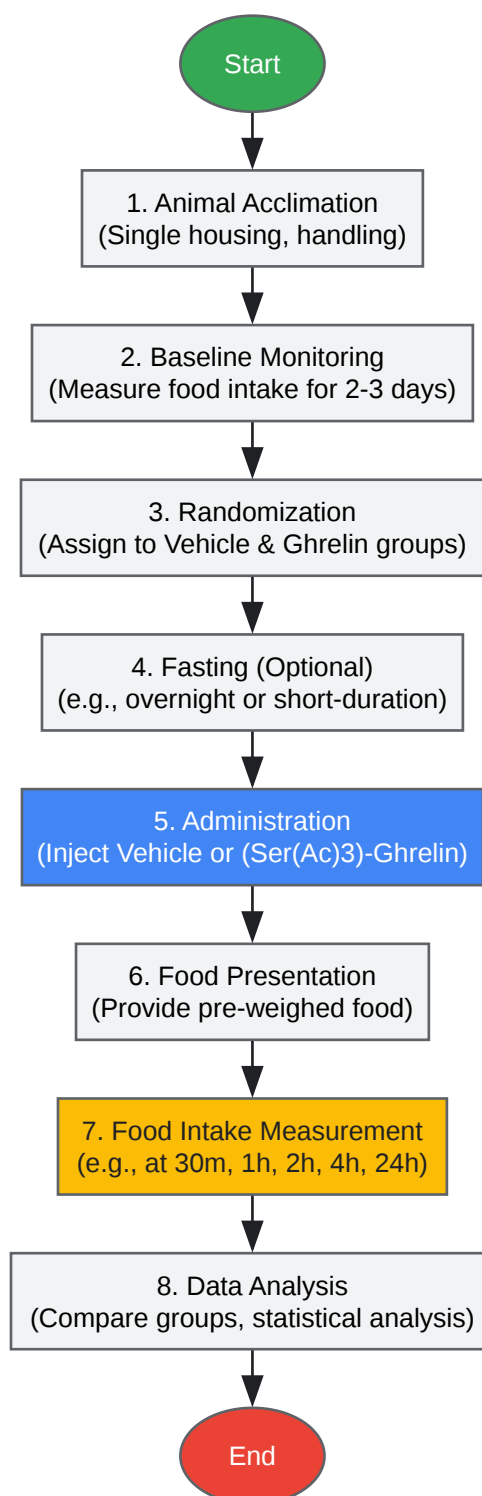


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Caption: (Ser(Ac)3)-Ghrelin signaling pathway for appetite stimulation.

Experimental Design and Workflow

A typical experiment to assess the orexigenic effects of (Ser(Ac)3)-Ghrelin involves several key stages, from animal acclimatization to data analysis. Proper controls, such as vehicle-injected groups, are crucial for interpreting the results accurately. The timing of injections and food presentation is critical, as ghrelin's effects can be rapid.[9]



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Caption: General experimental workflow for a food intake study.

Protocols for Measuring Food Intake

Protocol 1: Acute Food Intake Measurement Following Intraperitoneal (IP) Administration

This protocol describes a common method for assessing the effect of peripherally administered (Ser(Ac)3)-Ghrelin on food consumption in mice or rats.

Materials:

- (Ser(Ac)3)-Ghrelin (rat or mouse)
- Sterile 0.9% Saline (Vehicle)
- Male C57BL/6J mice (8-10 weeks old) or Sprague-Dawley rats (250-300g)
- Standard laboratory chow
- Metabolic cages or standard cages with food hoppers
- Analytical balance (0.01g accuracy)
- Syringes (1 mL) with 27-gauge needles

Procedure:

- Acclimation: Individually house animals for at least 3-7 days to acclimate them to the cages and handling.[\[9\]](#)
- Habituation: Handle the mice daily and perform mock injections with saline for 2-3 days prior to the experiment to reduce injection-induced stress.[\[9\]](#)
- Ghrelin Preparation: Dissolve (Ser(Ac)3)-Ghrelin in sterile 0.9% saline to the desired concentration. A common dose range is 15 to 150 pmol/g body weight for mice.[\[9\]](#) Prepare fresh on the day of the experiment.
- Experimental Day:
 - Experiments are often initiated at the beginning of the light cycle, a time when rodents normally consume less food.[\[10\]](#)

- Remove all food from the cages 2 hours before injections to ensure a consistent baseline state, but allow free access to water.
- Weigh each animal to calculate the precise injection volume.
- Administer (Ser(Ac)3)-Ghrelin or an equivalent volume of saline vehicle via intraperitoneal (IP) injection.
- Food Intake Measurement:
 - Immediately after injection, place a pre-weighed amount of standard chow into the food hopper of each cage.
 - Measure the amount of food consumed by re-weighing the food hopper and any spillage at specific time points (e.g., 30 min, 1, 2, 4, and 24 hours post-injection).[\[9\]](#)[\[10\]](#)
 - Food intake is calculated as the difference between the initial and final weight of the food.

Protocol 2: Food Intake Measurement Following Intracerebroventricular (ICV) Administration

This protocol is for delivering (Ser(Ac)3)-Ghrelin directly into the brain to study its central effects, bypassing peripheral systems. This requires a surgical procedure.

Materials:

- In addition to materials from Protocol 1:
- Stereotaxic apparatus
- Anesthetic (e.g., isoflurane)
- Surgical tools
- Guide cannula and dummy cannula
- Dental cement

- Internal injection cannula connected to a microsyringe pump

Procedure:

- Cannula Implantation (Surgery):
 - Anesthetize the animal and place it in a stereotaxic frame.
 - Implant a guide cannula aimed at the lateral ventricle (or a specific hypothalamic nucleus).
 - Secure the cannula to the skull with dental cement and place a dummy cannula to maintain patency.
 - Allow the animal to recover for at least one week post-surgery.
- Habituation: Acclimate the recovered animals to the injection procedure by handling them and removing the dummy cannula.
- Ghrelin Preparation: Dissolve (Ser(Ac)3)-Ghrelin in sterile artificial cerebrospinal fluid (aCSF). Common ICV doses for rats are around 1 µg.[\[11\]](#)
- Experimental Day:
 - Gently restrain the animal and remove the dummy cannula.
 - Insert the internal injection cannula, which extends just beyond the guide cannula.
 - Infuse a small volume (e.g., 0.5-1 µL) of ghrelin or aCSF vehicle over 1 minute.[\[12\]](#)
 - Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
 - Replace the dummy cannula.
- Food Intake Measurement: Proceed with food presentation and measurement as described in Protocol 1, Step 5.

Data Presentation and Quantitative Analysis

Summarizing data in a structured format is essential for comparison and interpretation.

Table 1: Comparison of Methods for Measuring Rodent Food Intake

Method	Principle	Advantages	Disadvantages	Temporal Resolution
Manual Weighing	Food is weighed at discrete time points; intake is calculated by difference. [13]	Low cost, suitable for large experiments, can be done in standard cages. [14]	Labor-intensive, prone to measurement error from spillage, poor temporal resolution. [13] [14]	Low (hours to days)
Automated Weighing	Cages are equipped with balances that continuously monitor the weight of the food hopper. [14]	High accuracy and temporal resolution, reduces labor, allows for 24/7 monitoring. [13] [14]	Higher equipment cost, requires specialized caging. [14]	High (seconds to minutes)
Episodic Monitoring (e.g., BioDAQ)	Records changes in stable weight of food hoppers to identify individual feeding bouts. [13] [15]	Provides detailed data on feeding behavior (meal size, duration, frequency), 24/7 monitoring. [15]	High initial cost, data analysis can be complex.	Very High (bout-level)

Table 2: Representative Data on Food Intake After Peripheral (Ser(Ac)3)-Ghrelin Administration in Mice

Ghrelin Dose (pmol/g BW)	Route	Time Post-Injection	Cumulative Food Intake (% of Vehicle)	Reference
15	IP	30 min	~700%	[9]
60	IP	60 min	~550%	[9]
150	IP	45 min	~800%	[9]
0.1 mg/kg (~30,000)	SC	30 min	~400%	[10]
1 mg/kg (~300,000)	SC	120 min	~500%	[10]

Table 3: Representative Data on Food Intake After Central (Ser(Ac)3)-Ghrelin Administration

Species	Ghrelin Dose	Route	Time Post-Injection	Food Intake	Reference
Rat	1 µg	ICV	4 hours	~4.5 g (vs ~1.5 g for vehicle)	[11]
Mouse	2 µg total	Intra-VTA	1 hour	Increased intake of palatable food (peanut butter) but not standard chow.[11]	[11]
Rat	0.5 µg/hr	ICV (chronic)	10 days	Significantly increased cumulative food intake and body weight.[12]	[12]

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